N,N,N',N'-Tetraallylethylenediamine
Overview
Description
N,N,N’,N’-Tetraallylethylenediamine: is an organic compound with the molecular formula C14H24N2. It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by allyl groups. This compound is known for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Ethylenediamine: One common method for preparing N,N,N’,N’-Tetraallylethylenediamine involves the alkylation of ethylenediamine with allyl bromide.
Catalytic Methods: Another approach involves the use of catalysts to facilitate the reaction between ethylenediamine and allyl halides.
Industrial Production Methods: Industrial production of N,N,N’,N’-Tetraallylethylenediamine often involves large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N,N’,N’-Tetraallylethylenediamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in substitution reactions where the allyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed:
Oxidation Products: Oxidized derivatives such as N,N,N’,N’-tetraallyloxamide.
Substitution Products: Compounds where the allyl groups are replaced by other functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry:
Ligand in Coordination Chemistry: N,N,N’,N’-Tetraallylethylenediamine is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology:
Medicine:
Drug Delivery Systems: Research is being conducted on the use of N,N,N’,N’-Tetraallylethylenediamine in drug delivery systems to improve the solubility and bioavailability of pharmaceutical compounds.
Industry:
Mechanism of Action
Molecular Targets and Pathways: N,N,N’,N’-Tetraallylethylenediamine acts primarily as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and polymerization. The allyl groups provide steric and electronic effects that influence the reactivity and stability of the complexes .
Comparison with Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: This compound has methyl groups instead of allyl groups and is commonly used as a ligand in coordination chemistry.
N,N,N’,N’-Tetraethylethylenediamine: Similar to N,N,N’,N’-Tetraallylethylenediamine but with ethyl groups, it is used in similar applications but has different steric and electronic properties.
Uniqueness: N,N,N’,N’-Tetraallylethylenediamine is unique due to the presence of allyl groups, which provide distinct reactivity and steric properties compared to its methyl and ethyl counterparts. This makes it particularly useful in specific catalytic and polymerization applications where these properties are advantageous .
Properties
IUPAC Name |
N,N,N',N'-tetrakis(prop-2-enyl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-5-9-15(10-6-2)13-14-16(11-7-3)12-8-4/h5-8H,1-4,9-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFMXJDSWJZAAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCN(CC=C)CC=C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196410 | |
Record name | N,N,N',N'-Tetraallylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45173-37-3 | |
Record name | N1,N1,N2,N2-Tetra-2-propen-1-yl-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45173-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N,N',N'-Tetraallylethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045173373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N',N'-Tetraallylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N',N'-tetraallylethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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